1,2,3,4-Tetrahydroisoquinolin-7-amine

Catalog No.
S730261
CAS No.
72299-68-4
M.F
C9H12N2
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydroisoquinolin-7-amine

CAS Number

72299-68-4

Product Name

1,2,3,4-Tetrahydroisoquinolin-7-amine

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-amine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C9H12N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6,10H2

InChI Key

VMEDBFRQSKKEEQ-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC(=C2)N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N

Potential in Medicinal Chemistry

,2,3,4-Tetrahydroisoquinolin-7-amine (THIQ) is an organic compound with potential applications in medicinal chemistry due to its structural similarity to various biologically active molecules.

These molecules include:

  • Dopamine and norepinephrine, which are neurotransmitters involved in mood, behavior, and cognition .
  • Apomorphine, a dopamine agonist used to treat Parkinson's disease .
  • Berberine, a plant alkaloid with anti-inflammatory and antimicrobial properties .

Due to this similarity, THIQ has been explored for its potential effects on various biological processes, including:

  • Neurological disorders: Studies suggest THIQ derivatives might possess neuroprotective and neurodegenerative disease-modifying properties, although further research is needed .
  • Cancer: Certain THIQ derivatives have exhibited anti-cancer properties in pre-clinical studies, but their efficacy and safety require further investigation .
  • Antimicrobial activity: Some THIQ derivatives have shown promise as potential antimicrobial agents, but more research is necessary to determine their effectiveness and safety for clinical use .

1,2,3,4-Tetrahydroisoquinolin-7-amine is a bicyclic compound characterized by a tetrahydroisoquinoline structure. Its molecular formula is C9H12N2C_9H_{12}N_2 and it has a molecular weight of approximately 148.208 g/mol. This compound features an amine group at the 7-position of the isoquinoline ring, contributing to its diverse chemical properties and potential biological activities. The compound is also known by various synonyms, including 7-amino-1,2,3,4-tetrahydroisoquinoline and 7-isoquinolinamine, 1,2,3,4-tetrahydro- .

The mechanism of action of THIQ is currently unknown. Due to its structural similarity to neurotransmitters, it is possible that THIQ may interact with receptors in the nervous system, but further research is needed to confirm this [].

Typical of amines and heterocyclic compounds. These reactions may include:

  • N-Alkylation: The amine group can undergo alkylation with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield N-acyl derivatives.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.

The reactivity of this compound is influenced by the presence of both nitrogen atoms in its structure, allowing it to engage in nucleophilic substitutions and other transformations typical of nitrogen-containing heterocycles.

Research has indicated that 1,2,3,4-tetrahydroisoquinolin-7-amine exhibits several biological activities. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems. Some studies suggest that it may influence dopamine receptors and could have implications in treating neurodegenerative diseases such as Parkinson's disease . Additionally, its structural similarity to other biologically active compounds suggests potential anti-inflammatory and analgesic properties.

The synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as phenethylamines or related compounds, cyclization can be performed using catalytic methods or heat.
  • Reduction of Isoquinoline Derivatives: Isoquinoline derivatives can be reduced using hydrogenation techniques or chemical reducing agents to yield the tetrahydro form.
  • One-Pot Synthesis: Some synthetic routes utilize one-pot reactions involving multiple reagents to streamline the production process.

These methods highlight the versatility of synthetic approaches available for producing this compound.

1,2,3,4-Tetrahydroisoquinolin-7-amine has several applications across various fields:

  • Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting neurological disorders.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Investigations into its properties may lead to applications in developing new materials with specific functionalities.

Interaction studies involving 1,2,3,4-tetrahydroisoquinolin-7-amine focus on its binding affinity to various receptors and enzymes in biological systems. Research has shown that this compound may interact with dopamine receptors and other neurotransmitter systems. These interactions are critical for understanding its pharmacological profiles and potential therapeutic uses .

Several compounds share structural similarities with 1,2,3,4-tetrahydroisoquinolin-7-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-Methoxy-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinolineMethoxy group at position 6 enhances solubility
1-Methyl-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinolineMethyl substitution affects biological activity
1-Benzyl-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinolineBenzyl group increases lipophilicity
7-AminoindoleIndole derivativeExhibits different receptor interactions

The uniqueness of 1,2,3,4-tetrahydroisoquinolin-7-amine lies in its specific nitrogen positioning and the dual amine functionality that may contribute to distinct biological activities compared to these similar compounds.

XLogP3

0.6

Wikipedia

7-Amino-1,2,3,4-tetrahydroisoquinoline

Dates

Modify: 2023-08-15

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